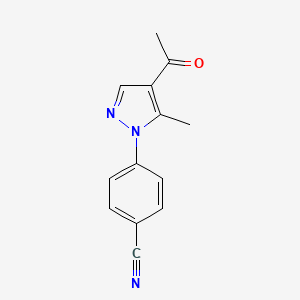

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

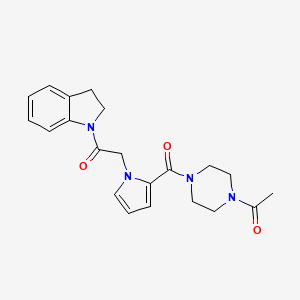

The compound “4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile” is a type of organic compound . It has a molecular weight of 225.25 . The compound is a powder at room temperature .

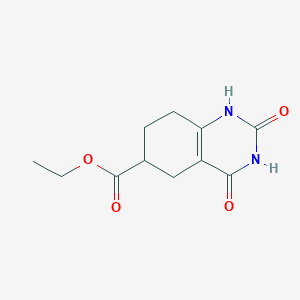

Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile . The InChI code for this compound is 1S/C13H11N3O/c1-9-13(10(2)17)8-15-16(9)12-5-3-11(7-14)4-6-12/h3-6,8H,1-2H3 . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 225.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Pyrazole derivatives, such as “4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile”, have been found to possess antioxidant properties . In a study, all synthesized compounds showed good radical scavenging activity, and half of them were more active than ascorbic acid used as a standard .

Anticancer Activity

These compounds have also been evaluated for their anticancer activities . Several derivatives proved to be cytotoxic in the RKO cell line . In particular, one compound proved to be a very potent scavenger with an IC 50 of 6.2±0.6 µM and exhibited an IC 50 of 9.9±1.1 μM against RKO cell .

Antileishmanial Activity

Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial activities . One compound displayed superior antipromastigote activity (IC 50 =0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 =3.130) and amphotericin B deoxycholate (IC 50 =0.047) .

Antimalarial Activity

The same hydrazine-coupled pyrazole derivatives were also evaluated for their antimalarial activities . Two compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Antibacterial Activity

Some compounds exhibit good antibacterial activity against tested microorganisms as compared with the standard Ciprofloxacin .

Antifungal Activity

Certain compounds showed significant antifungal activity against the standard reference drug Fluconazole .

Herbicidal Activity

The bioassay results show that most of the synthesized compounds possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .

Wirkmechanismus

Target of Action

Pyrazole derivatives, which include this compound, have been shown to be cytotoxic to several human cell lines . They have been associated with diverse biological activities, including antioxidant and anticancer activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a way that leads to cytotoxic effects . These compounds have been shown to exhibit good radical scavenging activity, with some being more active than ascorbic acid used as a standard .

Biochemical Pathways

For instance, some pyrazole derivatives have been shown to be involved in the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .

Pharmacokinetics

It is known that the presence of a pyridine core in the molecule can increase bioavailability .

Result of Action

Several derivatives of pyrazole compounds have been found to be cytotoxic in the rko cell line . In particular, some compounds have shown potent scavenging activity and have exhibited cytotoxic effects against RKO cells .

Eigenschaften

IUPAC Name |

4-(4-acetyl-5-methylpyrazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-13(10(2)17)8-15-16(9)12-5-3-11(7-14)4-6-12/h3-6,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTAKJHFFQTXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2641646.png)

![7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2641648.png)

![2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B2641649.png)

![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B2641651.png)

![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2641653.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641654.png)

![1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641660.png)

![2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide](/img/structure/B2641662.png)